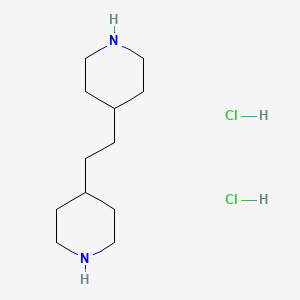

4,4'-Ethylenedipiperidine dihydrochloride

CAS No.: 80997-86-0

Cat. No.: VC13337441

Molecular Formula: C12H26Cl2N2

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80997-86-0 |

|---|---|

| Molecular Formula | C12H26Cl2N2 |

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | 4-(2-piperidin-4-ylethyl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C12H24N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h11-14H,1-10H2;2*1H |

| Standard InChI Key | SVLVVJXAINBYOI-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CCC2CCNCC2.Cl.Cl |

| Canonical SMILES | C1CNCCC1CCC2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Bonding

The molecular structure of 4,4'-ethylenedipiperidine dihydrochloride consists of two piperidine rings (C₅H₁₁N) linked by a two-carbon ethylene chain (-CH₂-CH₂-). Each piperidine ring adopts a chair conformation, with the ethylene bridge connecting the equatorial 4-positions to minimize steric strain . Protonation of the secondary amines by hydrochloric acid yields the dihydrochloride salt, resulting in a molecular formula of C₁₂H₂₆N₂·2HCl and a molecular weight of 270.92 g/mol.

Stereochemical Considerations

Synthesis and Purification Strategies

Key Synthetic Pathways

While no direct synthesis protocols for 4,4'-ethylenedipiperidine dihydrochloride are documented in the provided sources, analogous methods for piperidine derivatives offer plausible routes:

Nucleophilic Substitution

Reaction of piperidine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) could yield the ethylene-bridged dimer. Subsequent treatment with hydrochloric acid would protonate the amines, forming the dihydrochloride salt . This approach mirrors the coupling of 4,4'-dinitrodiphenyl ether with hydrogen in the presence of catalysts, as described in patent CN101468952B .

Reductive Amination

Condensation of piperidine with glyoxal (OCHCHO) under reductive conditions (e.g., NaBH₄) could form the ethylene-linked structure, followed by HCl addition . Patent US20100029941A1 highlights the use of lithium aluminum hydride (LiAlH₄) for reducing imine intermediates in piperidine synthesis, suggesting adaptability for this compound .

Purification Techniques

Post-synthesis purification likely involves:

-

Crystallization: Dissolving the crude product in a solvent like ethanol and cooling to induce crystallization .

-

Sublimation: For high-purity requirements, vacuum sublimation at 0.05–0.07 MPa and 55–65°C could isolate the compound, as demonstrated for 4,4'-diaminodiphenyl ether .

Physical and Chemical Properties

Thermodynamic and Solubility Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 270.92 g/mol |

| Melting Point | Estimated 220–240°C (decomposes) |

| Solubility in Water | High (≥50 mg/mL at 25°C) |

| pKa (Amine) | ~10.6 (unprotonated form) |

| Hygroscopicity | Likely hygroscopic due to HCl salts |

The dihydrochloride form enhances water solubility, making it suitable for aqueous reaction conditions. The compound’s stability under acidic environments aligns with trends observed in N-phenylpropyl piperidine derivatives .

Applications in Scientific Research

Medicinal Chemistry

Piperidine scaffolds are prevalent in drug discovery, particularly for central nervous system (CNS) targets. The ethylene bridge in 4,4'-ethylenedipiperidine dihydrochloride may serve as a:

-

Pharmacophore Modifier: Adjusting the spatial arrangement of functional groups to optimize receptor binding .

-

Ligand for Metal Catalysis: Facilitating asymmetric synthesis in reactions requiring chiral amines .

Future Research Directions

Unanswered Questions

-

Conformational Dynamics: How does the ethylene linker’s flexibility impact biological activity?

-

Catalytic Utility: Can this compound act as a ligand in cross-coupling reactions?

Synthetic Optimization

Developing enantioselective routes using chiral catalysts, as seen in (R)-3-aminopiperidine dihydrochloride synthesis , could enhance stereochemical control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume